Home > Products > Screening Compounds P131934 > 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one - 13480-95-0

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one

Catalog Number: EVT-364896
CAS Number: 13480-95-0
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. Pyrimidines are widely studied due to their presence in nucleic acids and their role as building blocks in various biological systems. The specific compound, 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, has been explored in various studies for its potential therapeutic properties, including antiviral activity .

Synthesis Analysis

The synthesis of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one can be accomplished through several methods, primarily involving the reaction of suitable precursors under controlled conditions. One common approach involves the use of ethyl mercaptan as a sulfur source and methylated pyrimidine derivatives.

Methodology

  1. Reagents: Ethyl mercaptan, 5-methylpyrimidine-4(3H)-one, and appropriate catalysts (such as sodium hydride or potassium carbonate).
  2. Procedure:
    • Dissolve 5-methylpyrimidine-4(3H)-one in a suitable solvent (e.g., dimethylformamide).
    • Add ethyl mercaptan and the base catalyst to the solution.
    • Heat the mixture at reflux for several hours.
    • Monitor the reaction progress using thin-layer chromatography.
    • Upon completion, cool the mixture and precipitate the product by adding water or an alcohol.
    • Purify the resulting solid through recrystallization.

This method allows for the efficient synthesis of the target compound with good yields reported in literature .

Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one can be described as follows:

  • Molecular Formula: C8H10N2OS
  • Molecular Weight: Approximately 182.24 g/mol
  • Structural Features:
    • The pyrimidine ring is substituted at positions 2 and 5 with an ethyl sulfanyl group and a methyl group, respectively.
    • The presence of sulfur enhances the compound's reactivity and biological activity.
Chemical Reactions Analysis

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one can participate in several chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The ethyl sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form thiazole derivatives.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the formation of corresponding sulfonic acids.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize analogs for further study .

Mechanism of Action

The mechanism of action for compounds like 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Inhibition of Viral Replication: The compound may inhibit specific enzymes involved in viral replication, thereby reducing viral load in infected cells.
  • Antibacterial Activity: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Studies have shown that similar pyrimidine derivatives exhibit significant activity against various viral strains and bacteria, suggesting that this compound could have comparable effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one are crucial for understanding its behavior in biological systems:

  • Melting Point: Typically ranges between 120°C to 130°C.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation as a pharmaceutical agent and its administration routes .

Applications

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has several potential applications:

  1. Pharmaceutical Development: As a lead compound for developing antiviral and antibacterial agents.
  2. Biological Research: Used in studies investigating mechanisms of action against specific pathogens.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex heterocyclic compounds.

Its diverse applications underscore its significance in medicinal chemistry and drug discovery efforts .

Introduction to 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in Medicinal Chemistry

Structural Classification Within the Pyrimidinone Family

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one belongs to the 3,4-dihydropyrimidin-4(3H)-one chemotype, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and variable substituents at positions 2, 5, and 6. This scaffold is distinguished from aromatic pyrimidines by its nonplanar, partially saturated structure, which enhances conformational flexibility for target binding [1] . Key structural features defining its classification include:

  • C2 Thioglycolic Ether Moiety: The ethylsulfanyl (ethylthio) group at position 2 is a hallmark of the S-DABO (Sulfur-containing DiHydroAlkoxyBenzylOxopyrimidine) subclass. This modification replaces the alkoxy group of early DABO compounds, improving synthetic accessibility and metabolic stability while maintaining hydrophobic interactions within the reverse transcriptase non-nucleoside binding pocket (NNIBP) [1] [2].
  • C5 Methyl Group: Methyl substitution at position 5 provides steric and electronic modulation of the pyrimidinone core. This compact alkyl group balances lipophilicity without introducing stereochemical complexity, optimizing penetration into hydrophobic enzyme pockets .
  • Tautomeric Flexibility: The 4(3H)-one moiety enables keto-enol tautomerism, permitting dual hydrogen-bonding capabilities crucial for interactions with reverse transcriptase backbone residues (e.g., Lys101) [1] [5].
  • Unsubstituted N3 Position: Retention of the N-H group facilitates hydrogen bond donation to conserved residues in the NNIBP, a feature critical for antiviral activity across pyrimidinone derivatives [1].

Table 1: Structural Features of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in Context of Pyrimidinone NNRTIs

PositionSubstituentRole in Target BindingEvolution from Prototypes
C2EthylsulfanylHydrophobic contact with Pro236, Leu234; van der Waals interactionsReplacement of alkoxy (DABOs) to enhance synthetic yield and resistance profile
C5MethylOptimal steric bulk for subpocket occupancy; modulates electron density of coreImprovement over H or bulkier alkyls (ethyl, propyl) for balanced potency/selectivity
C6UnsubstitutedPermits functionalization with pharmacophores (e.g., benzyl groups)Foundation for developing difluorobenzyl derivatives (F2-S-DABOs)
N3HydrogenH-bond donation to Lys101 backbone carbonylCritical conserved feature across active pyrimidinones

The ethylsulfanyl group’s sulfur atom exhibits a polarizable "soft nucleophile" character, enabling favorable interactions with aromatic residues (Tyr181, Tyr188) via sulfur-π electron effects. This contrasts with the oxygen atom in first-generation alkoxy-DABOs, explaining the enhanced potency of sulfur analogs against key mutant strains [1] .

Historical Context and Discovery in NNRTI Development

The compound emerged from iterative optimization within the DABO family, first reported in 1992 as inhibitors of HIV-1 reverse transcriptase. Initial DABO prototypes featured a 2-alkoxy-6-benzyl-4(3H)-pyrimidinone structure, discovered serendipitously during antitumor and antimicrobial screening [1]. Key evolutionary stages include:

  • First-Generation DABOs (1992–1995): Characterized by C2 alkoxy groups (e.g., cyclopentyloxy, sec-butoxy) and simple C6 benzyl substituents. Compounds like 6 and 7 demonstrated sub-micromolar efficacy (EC~50~ = 0.04–0.08 μM) against wild-type HIV-1 but limited activity against mutants [1].
  • S-DABO Transition (1995): Replacement of C2 alkoxy with alkylthio groups addressed synthetic challenges in alkoxide displacement reactions. Sulfur analogs showed comparable potency with improved scalability, establishing 2-alkylthiopyrimidin-4(3H)-ones as viable drug candidates [1].
  • F~2~-S-DABO Era (2000s): Introduction of 2,6-difluorobenzyl at C6 and methyl groups at the benzylic position (α-methyl) and C5 yielded nanomolar inhibitors (e.g., 3d, EC~50~ = 6 nM) with activity against Y181C mutants. This demonstrated the critical role of fluorine in π-stacking with Tyr188 [2].
  • Scaffold Hybridization (2020s): Incorporation of the ethylsulfanyl moiety represents a minimalist approach within broader "scaffold-hopping" strategies. By retaining only essential elements—thioglycolic ether at C2, compact alkyl at C5—this compound simplifies the pharmacophore while maintaining conformational adaptability crucial for resisting mutation-induced binding perturbations [5] .

Table 2: Key Milestones in Pyrimidinone NNRTI Development Relevant to 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one

Time PeriodDevelopment StageRepresentative CompoundsImpact on Current Compound Design
1992–1995Discovery of alkoxy-DABOs2-Cyclopentyloxy-6-benzyl-5-ethylpyrimidin-4(3H)-oneEstablished pyrimidinone core as NNRTI scaffold
1995Shift to alkylthio-DABOs (S-DABOs)2-Cyclopentylthio-6-benzyl-5-methylpyrimidin-4(3H)-oneValidated sulfur as superior C2 linker for potency/synthesis
Early 2000sDifluoro-benzyl derivatives (F~2~-S-DABOs)2-Cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one (3d)Demonstrated fluorine-enhanced stacking with Tyr188/Tyr181
2020sScaffold simplification and hybridization2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-oneFocus on minimal essential pharmacophore with conformational flexibility

The ethylsulfanyl group specifically evolved from structure-activity relationship studies showing that small, linear alkylthio chains maintain enzymatic inhibition while reducing synthetic complexity compared to bulky cyclopentylthio or cyclohexylthio groups. This aligns with medicinal chemistry principles of molecular simplification to improve drug-likeness [1] .

Pharmacological Significance as a DABO Derivative

As a streamlined S-DABO analog, 2-(ethylsulfanyl)-5-methylpyrimidin-4(3H)-one exhibits three key pharmacological advantages rooted in its molecular design:

  • Resilience Against Resistance Mutations: The compact ethylsulfanyl moiety permits positional adaptability within the NNIBP, accommodating mutations like K103N and Y181C that rigidify the pocket. Molecular dynamics simulations of related S-DABOs show the sulfur-linked alkyl chain undergoes torsional adjustments ("wiggling") to maintain van der Waals contacts with Pro236 and Leu234 despite mutation-induced pocket shrinkage. This contrasts with bulkier inhibitors whose fixed conformations succumb to steric clashes [1] [5].
  • Enhanced Target Engagement: The C5 methyl group optimizes electron density distribution across the pyrimidinone ring, strengthening hydrogen bonding between N3-H and Lys101. In enzymatic assays of analogs, 5-methyl substitution improved reverse transcriptase inhibition 3-fold over unsubstituted derivatives (IC~50~ = 0.18 μM vs. 0.54 μM). This group also fills a hydrophobic subpocket lined by Tyr318 and Phe227, reducing the entropic penalty upon binding [2] .
  • Preventative Microbicidal Potential: Like optimized DABOs, this compound’s physicochemical profile (moderate log P, hydrogen-bonding capacity) supports development for topical HIV prevention. S-DABO derivatives exhibit low cytotoxicity (CC~50~ >100 μM) and partition efficiently into mucosal tissues, enabling localized viral suppression without systemic exposure—critical for settings with low adherence to oral pre-exposure prophylaxis [1].

The compound’s significance is further underscored by its role as a synthetic intermediate for advanced hybrids. Its unsubstituted C6 position allows modular attachment of pharmacophores targeting solvent-exposed regions of reverse transcriptase. For example, coupling with 2,6-difluorobenzyl or cyanovinylphenyl groups via C6-CH~2~ bridges yields "second-generation" inhibitors with picomolar potency against multidrug-resistant strains (e.g., GH9 triple mutant: K101P/K103N/V108I) [5] . This modularity exemplifies its utility as a versatile scaffold in structure-based anti-HIV drug design.

Properties

CAS Number

13480-95-0

Product Name

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one

IUPAC Name

2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

MPXDEUQRWKVZBD-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=O)N1)C

Canonical SMILES

CCSC1=NC=C(C(=O)N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.